ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate
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Overview
Description
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate is a chemical compound with the molecular formula C8H14N2O3 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with piperazine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The mixture is refluxed for several hours, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl [(2S)-3-oxo-2-piperazinyl]acetate, while reduction could produce ethyl [(2S)-3-hydroxy-2-piperazinyl]acetate .
Scientific Research Applications
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in its synthesis.
Piperazine derivatives: Compounds with similar structural features and potential biological activities.
Ethyl [(2S)-3-hydroxy-2-piperazinyl]acetate: A reduction product with different chemical properties.
Properties
CAS No. |
686300-89-0 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12)/t6-/m0/s1 |
InChI Key |
HNYRNJAZRKCHSC-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1C(=O)NCCN1 |
SMILES |
CCOC(=O)CC1C(=O)NCCN1 |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1 |
Origin of Product |
United States |
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